molecular formula C13H18N2O2 B6617307 Methoxypiperamide CAS No. 67023-02-3

Methoxypiperamide

Cat. No.: B6617307
CAS No.: 67023-02-3
M. Wt: 234.29 g/mol
InChI Key: DWPVVZZGGGCRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxypiperamide, also known as (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is a psychoactive compound belonging to the piperazine class. It is known for its structural similarity to other designer drugs and has been sold online as a research chemical. This compound is the 4-methoxy-α-keto analog of methylbenzylpiperazine .

Preparation Methods

Methoxypiperamide can be synthesized through the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine . This reaction typically involves the use of an organic solvent and a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific protocol used.

Chemical Reactions Analysis

Methoxypiperamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of methoxypiperamide is not well understood. it is believed to interact with neurotransmitter systems in the brain, similar to other piperazine derivatives. This compound may act as a serotonin receptor agonist or antagonist, influencing mood and perception .

Comparison with Similar Compounds

Methoxypiperamide is structurally similar to other piperazine derivatives, such as methylbenzylpiperazine and mephtetramine . These compounds share similar psychoactive properties but differ in their specific chemical structures and pharmacological effects. This compound’s unique 4-methoxy-α-keto structure distinguishes it from other piperazines, potentially leading to different metabolic pathways and effects .

Conclusion

This compound is a compound of interest in various scientific fields due to its unique chemical structure and psychoactive properties

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPVVZZGGGCRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032899
Record name Methoxypiperamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67023-02-3
Record name Methoxypiperamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxypiperamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYPIPERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2GQ3VGF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxypiperamide
Reactant of Route 2
Reactant of Route 2
Methoxypiperamide
Reactant of Route 3
Reactant of Route 3
Methoxypiperamide
Reactant of Route 4
Reactant of Route 4
Methoxypiperamide
Reactant of Route 5
Reactant of Route 5
Methoxypiperamide
Reactant of Route 6
Reactant of Route 6
Methoxypiperamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.